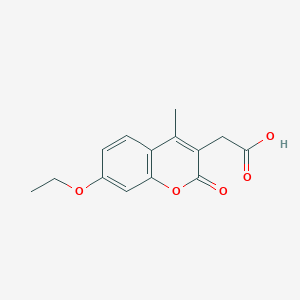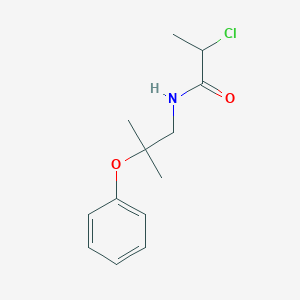![molecular formula C24H19F3N4O3 B2567060 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 902919-94-2](/img/no-structure.png)
2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C24H19F3N4O3 and its molecular weight is 468.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radiopharmaceutical Development
Compounds similar to the specified chemical structure have been investigated for their potential as selective radioligands in positron emission tomography (PET) imaging. For instance, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the mentioned compound, has been reported as selective ligands of the translocator protein (18 kDa). These compounds, including DPA-714, have been designed for radiolabeling with fluorine-18, facilitating in vivo imaging of neuroinflammatory processes (Dollé et al., 2008).
Anticancer Activity
Research on derivatives of the pyrimidin-4-yl acetamide structure has identified compounds with appreciable cytotoxic activity against various cancer cell lines. Such studies aim to discover new anticancer agents by attaching different aryloxy groups to the pyrimidine ring, demonstrating the potential of these compounds in cancer treatment (Al-Sanea et al., 2020).
Neuroinflammation Imaging
Novel pyrazolo[1,5-a]pyrimidines, closely related to the compound , have been synthesized and evaluated in vitro for their binding potential to the translocator protein 18 kDa (TSPO). This protein is recognized as an early biomarker for neuroinflammatory processes. The synthesized compounds displayed subnanomolar affinity for TSPO, comparable to known ligands, and were investigated through biodistribution and PET imaging in rodent models of neuroinflammation, confirming their potential as in vivo PET radiotracers (Damont et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-phenylethylamine with ethyl acetoacetate to form 3-(2-phenylethyl)-4,5-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one. This intermediate is then reacted with trifluoroacetic anhydride to form 3-(2-phenylethyl)-4,5-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one-2-carboxylic acid. The final compound is obtained by reacting this intermediate with 2-(trifluoromethyl)aniline in the presence of a coupling agent such as EDCI or DCC.", "Starting Materials": [ "2-phenylethylamine", "ethyl acetoacetate", "trifluoroacetic anhydride", "2-(trifluoromethyl)aniline", "EDCI or DCC" ], "Reaction": [ "Step 1: Condensation of 2-phenylethylamine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium tert-butoxide to form 3-(2-phenylethyl)-4,5-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one.", "Step 2: Reaction of the intermediate from step 1 with trifluoroacetic anhydride in the presence of a base such as pyridine or triethylamine to form 3-(2-phenylethyl)-4,5-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one-2-carboxylic acid.", "Step 3: Coupling of the intermediate from step 2 with 2-(trifluoromethyl)aniline in the presence of a coupling agent such as EDCI or DCC to form the final compound, 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide." ] } | |
Numéro CAS |
902919-94-2 |
Formule moléculaire |
C24H19F3N4O3 |
Poids moléculaire |
468.436 |
Nom IUPAC |
2-[2,4-dioxo-3-(2-phenylethyl)pyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C24H19F3N4O3/c25-24(26,27)18-10-4-5-11-19(18)29-20(32)15-31-21-17(9-6-13-28-21)22(33)30(23(31)34)14-12-16-7-2-1-3-8-16/h1-11,13H,12,14-15H2,(H,29,32) |
Clé InChI |
HWWWCPHCJCSGNA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,4-dimethylphenyl)-2-[6-(isopropylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2566980.png)
![1-cyclohexyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole](/img/structure/B2566982.png)
![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2566984.png)

![N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2566986.png)

![(6S)-2lambda6-Thia-8-azaspiro[5.5]undecane 2,2-dioxide](/img/structure/B2566989.png)
![methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2566992.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2566993.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2566996.png)
![N-(3,5-dimethylphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2566998.png)